molecular formula C16H24N2O B1405530 N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1303890-35-8

N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B1405530
CAS No.: 1303890-35-8
M. Wt: 260.37 g/mol
InChI Key: JTEPBXIHHOPNOS-UHFFFAOYSA-N
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Description

N-(7-Amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide is a high-value chemical intermediate of significant interest in pharmaceutical research and development. This pentamethyl indanamine derivative is structurally characterized by a fused ring system, which provides a robust and versatile scaffold for the synthesis of more complex molecules. Its primary research application lies in its role as a critical precursor in the design and synthesis of novel bioactive compounds. Compounds with the indane core and acetamide functional groups are frequently investigated for their potential as antifungal and anticancer agents . Furthermore, structurally similar molecules are utilized as key building blocks in the creation of heterocyclic compounds and potent inhibitors for various biological targets, such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4) and the Renal Outer Medullary Potassium (ROMK) channel, highlighting its utility in developing therapies for inflammatory diseases, hypertension, and heart conditions . While the specific mechanism of action for this exact compound is a subject of ongoing research, its functional groups—a primary aromatic amine and an acetamide—make it a versatile intermediate for further chemical modifications, including alkylation and condensation reactions. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to advance discovery in medicinal chemistry and drug discovery pipelines.

Properties

IUPAC Name

N-(7-amino-1,1,3,3,6-pentamethyl-2H-inden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-9-12(18-10(2)19)7-11-13(14(9)17)16(5,6)8-15(11,3)4/h7H,8,17H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEPBXIHHOPNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1N)C(CC2(C)C)(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of 7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-indene with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its efficacy against breast cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Animal studies have suggested that administration of this compound can improve cognitive functions and reduce neuroinflammation .

Material Science

Polymer Synthesis
this compound is utilized in the synthesis of advanced polymeric materials. Its unique chemical structure allows it to act as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications such as coatings and composites .

Biological Research

Biochemical Assays
This compound serves as a valuable tool in biochemical assays aimed at understanding enzyme kinetics and protein interactions. Its ability to selectively bind to specific biomolecules makes it an ideal candidate for studying enzyme-substrate interactions and developing inhibitors for various biological targets .

Mechanism of Action

The mechanism of action of N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Melting Points and Solubility :

  • The target compound’s melting point is unreported, but analogs with methyl or halogen substituents (e.g., 5e–5m in ) exhibit melting points between 132–170°C, suggesting similar thermal stability .
  • The 7-amino group may enhance aqueous solubility via hydrogen bonding compared to halogenated or methoxy derivatives .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For purity assessment, use reversed-phase HPLC with UV detection at 254 nm. Reference studies on structurally similar indenyl acetamides demonstrate that coupling these techniques ensures accurate characterization of regioisomers and detects impurities at <1% levels .

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. For example, the compound's analog (N-(2,3-dihydro-1H-inden-5-yl)acetamide) was resolved at 1.099 Å resolution (PDB: 8A4Y) using synchrotron radiation, revealing interactions with viral protein domains . Optimize crystallization using vapor diffusion with acetonitrile/water (1:1) as the solvent system.

Q. What synthetic routes are reported for analogous indenyl acetamides, and how can yields be optimized?

  • Methodological Answer : A two-step synthesis involving Friedel-Crafts acylation followed by reductive amination is commonly used. For example, ZnI₂-catalyzed cyanation of N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide in toluene/MeCN (60°C, 3 h) achieved >85% yield for related spiro derivatives . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), Mulliken charges, and electrostatic potential surfaces. Studies on similar indenyl ketones revealed HOMO-LUMO gaps of ~4.2 eV, correlating with antimicrobial activity . Use Gaussian or ORCA software for simulations, and validate with experimental UV-Vis and cyclic voltammetry data.

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., antiviral vs. immunomodulatory effects)?

  • Methodological Answer : Conduct orthogonal assays to confirm target engagement. For instance, while the compound inhibits SARS-CoV-2 nsp1 (PDB: 8A4Y) by binding to the 40S ribosomal subunit , its structural analogs (e.g., TAK-828F) act as RORγt inverse agonists in autoimmune models . Use siRNA knockdown or CRISPR-Cas9-edited cell lines to isolate pathway-specific effects.

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize dosing regimens for in vivo studies?

  • Methodological Answer : Apply an indirect response model to link plasma concentrations to target modulation. For a related B-Raf inhibitor, tumor stasis in xenografts required sustained plasma levels >3.27 µM, achieved with oral dosing (100 mg/kg) and validated via LC-MS/MS . Use Phoenix WinNonlin for parameter estimation and simulate exposure-response curves.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide
Reactant of Route 2
N-(7-amino-1,1,3,3,6-pentamethyl-2,3-dihydro-1H-inden-5-yl)acetamide

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